molecular formula C8H7FO2 B181733 4-Fluoro-2-methylbenzoic acid CAS No. 321-21-1

4-Fluoro-2-methylbenzoic acid

Cat. No. B181733
CAS RN: 321-21-1
M. Wt: 154.14 g/mol
InChI Key: KDXOONIQRUZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342504B1

Procedure details

To a flask fit with a reflux condenser and addition funnel was added magnesium (2.6 g, 106 mmol) and tetrahydrofuran (10 mL). A solution of 2-bromo-5-fluorotoluene (1.0 g, 5.3 mmol) in tetrahydrofuran (2 mL) and dibromoethane (0.04 mL) was added. The solution was warmed gently in a 55° C. oil bath until a vigorous reflux began. A solution of 2-bromo-5-fluorotoluene (9.0 g, 48 mmol) in tetrahydrofuran (18 mL) was added dropwise to maintain a gentle reflux. After addition was complete, the reaction mixture was heated in a 55° C. oil bath for 1 h. The reaction mixture was allowed to cool to room temperature and poured onto crushed dry ice (50 mL). The excess dry ice was allowed to sublime. The solution was partitioned between ethyl acetate (100 mL) and 3% HCl (50 mL). The organic layer was washed with brine, dried over magnesium sulfate, and the solvent was removed in vacuo. to afford the title compound (8.3 g) in quantitative yield. Rf=0.34 (silica gel, 5% isopropanol/dichloromethane).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.04 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH3:10].[C:11](=[O:13])=[O:12]>O1CCCC1.BrC(Br)C.BrC1C=CC(F)=CC=1C>[CH3:10][C:4]1[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:3]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.04 mL
Type
solvent
Smiles
BrC(C)Br
Name
Quantity
1 g
Type
catalyst
Smiles
BrC1=C(C=C(C=C1)F)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask fit with a reflux condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
a vigorous reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in a 55° C. oil bath for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between ethyl acetate (100 mL) and 3% HCl (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.